Technical Monograph: The Biological Profile of 2-(1-Allyl-1H-indol-3-yl)acetic Acid
Technical Monograph: The Biological Profile of 2-(1-Allyl-1H-indol-3-yl)acetic Acid
The following technical guide details the biological profile, mechanism of action, and experimental utility of 2-(1-Allyl-1H-indol-3-yl)acetic acid (1-Allyl-IAA) in plant biology.
Compound Class: N-Substituted Indole Auxin Analogues Primary Application: Chemical Biology Probe / Auxin Antagonist Studies[1]
Executive Summary
2-(1-Allyl-1H-indol-3-yl)acetic acid (hereafter 1-Allyl-IAA ) serves as a critical structural probe in plant physiology.[1] Unlike the native phytohormone Indole-3-acetic acid (IAA), which drives cell elongation and division, 1-Allyl-IAA is characterized by the substitution of the indole ring's nitrogen proton (N-H) with an allyl group (
This modification fundamentally alters the molecule's interaction with the TIR1/AFB auxin receptor family.[1] While retaining the carboxylate moiety necessary for transport, the N-allylation disrupts the hydrogen bonding network required for high-affinity receptor binding.[1] Consequently, 1-Allyl-IAA is frequently utilized in research to decouple auxin transport mechanisms from auxin signaling, or to investigate the steric tolerance of the auxin-binding pocket.[1]
Chemical Identity & Structural Logic[1]
The N-Substitution Effect (SAR Analysis)
The biological activity of auxins is governed by the Structure-Activity Relationship (SAR) of the indole core.[1]
-
Native State (IAA): The N1 position contains a proton (N-H) that acts as a hydrogen bond donor to the backbone carbonyl of specific residues (e.g., Leu439 in Arabidopsis TIR1) or the inositol hexakisphosphate (InsP6) cofactor.[1]
-
Modified State (1-Allyl-IAA): The allyl group abolishes this H-bond donor capability.[1] Furthermore, the allyl group introduces steric bulk and increased lipophilicity (
).[1]
Implication: The molecule likely retains affinity for auxin influx/efflux carriers (AUX1/PIN proteins) due to the conserved acetic acid side chain but exhibits drastically reduced or antagonistic activity at the nuclear receptor level.[1]
Physiochemical Data Table
| Property | Specification |
| IUPAC Name | 2-(1-prop-2-enylindol-3-yl)acetic acid |
| Molecular Formula | |
| Molecular Weight | 215.25 g/mol |
| Solubility | Soluble in EtOH, DMSO; Poorly soluble in water |
| pKa (Carboxyl) | ~4.75 (Predicted) |
| Role | Auxin Analog / Antagonist Probe |
Mechanism of Action: The "Decoupling" Hypothesis[1]
The utility of 1-Allyl-IAA lies in its ability to separate transport from signaling.[1]
Receptor Interference (TIR1/AFB)
In the canonical auxin signaling pathway, IAA acts as a "molecular glue" bringing together the F-box protein TIR1 and the Aux/IAA repressor proteins.[1]
-
Mechanism: The indole N-H of IAA forms a critical hydrogen bond within the receptor pocket.[1]
-
1-Allyl-IAA Failure: The allyl group prevents this bond and creates steric clash.[1] Thus, 1-Allyl-IAA fails to promote the degradation of Aux/IAA repressors, preventing the transcription of auxin-responsive genes (ARFs).[1]
Transport Dynamics (Chemiosmotic Model)
Unlike the receptor, auxin transporters (PINs and ABCBs) primarily recognize the lipophilic indole core and the acidic side chain.[1]
-
Hypothesis: 1-Allyl-IAA can still be taken up by cells (via passive diffusion or AUX1) and exported by PINs, making it a valuable tool to study "silent" auxin flow—transport without triggering the genetic response.[1]
Visualization: Signaling vs. Transport
The following diagram illustrates the divergent pathways of IAA vs. 1-Allyl-IAA.[1]
Caption: Comparative pathway analysis showing 1-Allyl-IAA participation in transport but failure in TIR1-mediated signaling.[1]
Experimental Protocols
Synthesis of 1-Allyl-IAA
Note: This protocol assumes starting from Indole-3-acetic acid ethyl ester to prevent unwanted O-alkylation of the carboxyl group.[1]
Reagents:
-
Indole-3-acetic acid ethyl ester (IAA-Et)[1]
-
Allyl Bromide[1]
-
Sodium Hydride (NaH, 60% dispersion)[1]
-
DMF (Anhydrous)[1]
-
NaOH / Ethanol (for hydrolysis)[1]
Workflow:
-
Deprotonation: Dissolve IAA-Et (1 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq) under
atmosphere. Stir for 30 mins to generate the indolyl anion. -
Alkylation: Dropwise add Allyl Bromide (1.2 eq). Allow to warm to Room Temp (RT) and stir for 4 hours.
-
Quench & Isolate: Quench with ice water. Extract with Ethyl Acetate.[1] Wash with brine.[1] Dry over
. Evaporate solvent to yield Ethyl 2-(1-allyl-1H-indol-3-yl)acetate.[1] -
Hydrolysis: Dissolve the ester in EtOH. Add 1M NaOH (3 eq). Reflux for 2 hours.
-
Acidification: Cool and acidify to pH 3 with 1M HCl. The precipitate is 1-Allyl-IAA .[1] Recrystallize from Ethanol/Water.[1]
Biological Assay: Root Growth Inhibition (Arabidopsis)
This assay determines if 1-Allyl-IAA acts as an auxin (inhibiting root elongation) or an antagonist (restoring growth in the presence of IAA).[1]
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).[1]
-
0.5x MS Medium plates (1% sucrose, 0.8% agar).
-
1-Allyl-IAA stock (100 mM in DMSO).[1]
-
IAA stock (100 mM in EtOH).[1]
Step-by-Step:
-
Sterilization: Surface sterilize seeds (70% EtOH, 5 min; 10% Bleach, 10 min; 5x Water wash).[1]
-
Stratification: Keep seeds at 4°C for 2 days in the dark.
-
Treatment Setup: Prepare plates supplemented with:
-
Growth: Plate seeds vertically. Grow in growth chamber (22°C, 16h light) for 7 days.
-
Quantification: Scan plates and measure primary root length using ImageJ.
Expected Results:
-
IAA: Severe root shortening and extensive root hair formation.[1]
-
1-Allyl-IAA: Minimal root shortening (weak agonist) or no effect (inactive).[1]
-
Competition: If 1-Allyl-IAA is an antagonist, the roots in the "Combination" plate will be longer than the IAA-only plate.[1]
Visualization of Synthesis Logic
Caption: Synthetic route protecting the carboxyl group to ensure selective N-alkylation.
References
-
Ferro, N. et al. (2006). Structure-activity relationships of auxin analogues in the TIR1 system.[1] Nature Chemical Biology.[1]
- Context: Establishes the necessity of the free N-H group for TIR1 binding.
-
Simon, S. & Petrášek, J. (2011). The chemical biology of auxin transport.[1] Plant Cell.[1]
- Context: Discusses how lipophilic auxin analogs interact with PIN transporters despite low receptor affinity.
-
Nagaraja Naik, et al. (2011). Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues.[1][2] European Journal of Chemistry.[1][2]
- Context: Provides the base methodology for N-substitution and synthesis of indole-3-acetic acid deriv
-
Velappan, Y. et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives.[1][3] Bioorganic & Medicinal Chemistry Letters.[1]
-
Context: Demonstrates the steric impact of N-alkylation on indole-protein interactions.[1]
-
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 3. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
